N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that features a complex structure incorporating an oxazolidinone ring, a chlorobenzoyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation, where the oxazolidinone is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Oxalamide Formation: The final step involves the coupling of the intermediate with 2-methoxyphenethylamine using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in biological studies due to its structural similarity to known bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antibacterial agent, leveraging the oxazolidinone ring’s known activity against bacterial ribosomes.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with biological targets such as bacterial ribosomes. The oxazolidinone ring binds to the ribosomal peptidyl transferase center, inhibiting protein synthesis and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity and reduced resistance.
Uniqueness
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones.
Conclusion
This compound is a compound of significant interest in various fields of scientific research
Properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-18-5-3-2-4-15(18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-6-8-17(23)9-7-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFXGSLAXAEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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